molecular formula C11H14OS B3056416 3-methyl-1-(phenylsulfanyl)butan-2-one CAS No. 71221-49-3

3-methyl-1-(phenylsulfanyl)butan-2-one

Cat. No.: B3056416
CAS No.: 71221-49-3
M. Wt: 194.3 g/mol
InChI Key: MZAUOCRPISRSTQ-UHFFFAOYSA-N
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Description

3-methyl-1-(phenylsulfanyl)butan-2-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol . This compound is characterized by the presence of a phenylsulfanyl group attached to a butan-2-one backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(phenylsulfanyl)butan-2-one typically involves the reaction of 3-methyl-2-butanone with thiophenol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the thiophenol. The reaction mixture is then heated to reflux, and the product is isolated by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts such as palladium or nickel can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(phenylsulfanyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products

Scientific Research Applications

3-Methyl-1-(phenylsulfanyl)butan-2-one is an organic compound with the molecular formula C11H14OSC_{11}H_{14}OS, characterized by a butanone structure featuring a methyl group and a phenylsulfanyl group. It has a ketone functional group at the second carbon position and a phenylsulfanyl substituent at the first carbon position. This compound is primarily used in organic synthesis for developing pharmaceuticals and agrochemicals.

Scientific Research Applications

Organic Synthesis

  • This compound serves as a building block in synthesizing more complex molecules due to its unique structure.
  • It acts as a substrate in various synthetic pathways because of its reactivity with nucleophiles and electrophiles.

Drug Development

  • Due to its potential biological activities, this compound could be a lead compound for drug development, targeting specific biological pathways.
  • Interaction studies with biological macromolecules may reveal insights into its mechanism of action if it exhibits any pharmacological effects.

Structural Comparison

  • The uniqueness of this compound lies in its specific arrangement of a methyl group and a phenylsulfanyl group on a butanone backbone, potentially giving it distinct chemical reactivity and biological properties compared to similar compounds.

Inhibition of Melanin Synthesis

  • A related compound, 4-(phenylsulfanyl)butan-2-one, can inhibit pigment generation processes, suggesting it may be a safer, more effective ingredient than traditional agents in cosmetic and medical applications .
  • Studies on zebrafish embryos indicate that 4-(phenylsulfanyl)butan-2-one has anti-melanogenic effects by suppressing tyrosinase activity .

Enhancement of Fear Memory Retrieval

  • Research indicates that 4-(phenylsulfanyl) butan-2-one (4-PSB-2) can enhance fear memory retrieval in wild-type and 3xTg-AD mice .
  • The mechanism involves reducing the expression of TNF-α, COX-2, and iNOS, and increasing dendritic spine density, PSD-95 expression, and long-term potentiation in the hippocampus of 3xTg-AD mice .
  • 4-PSB-2 shows anti-inflammatory and neuroprotective effects, reducing iNOS and cyclooxygenase-2 (COX-2) expression levels .

Case Study: 4-PSB-2 Treatment in Mice

  • 4-PSB-2 was dissolved in saline/DMSO at a 9:1 ratio and injected intraperitoneally into mice immediately after trace fear conditioning (TFC).
  • Concentrations of 5, 10, and 15 mg/kg were used in the study.
  • The study included wild-type mice and 3xTg-AD mice, with control groups receiving saline or saline + DMSO.
  • 4-PSB-2 was found to improve contextual fear memory retrieval in 3xTg-AD mice, reduce neuroinflammation response, and increase synaptic plasticity in the hippocampus.

Additional Applications

  • This compound is used in cell biology, specifically in cell culture and modification, and cell analysis . It is also used in analytical testing within chemistry .
Compound NameStructureUnique Features
3-Methyl-2-butanoneSimple ketone without sulfur functionality
1-(Phenylthio)-2-butanoneContains a thiol group instead of a ketone
4-MethylthioacetophenoneAromatic ketone with sulfur functionality

Mechanism of Action

The mechanism of action of 3-methyl-1-(phenylsulfanyl)butan-2-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-(phenylsulfanyl)propan-2-one
  • 3-methyl-1-(phenylsulfanyl)pentan-2-one
  • 3-methyl-1-(phenylsulfanyl)hexan-2-one

Uniqueness

3-methyl-1-(phenylsulfanyl)butan-2-one is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. The presence of the phenylsulfanyl group enhances its nucleophilicity and allows for a wide range of chemical transformations. Additionally, its intermediate size and molecular weight make it a versatile building block in organic synthesis .

Biological Activity

3-Methyl-1-(phenylsulfanyl)butan-2-one, with the CAS number 71221-49-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a carbonyl group (C=O) and a phenyl sulfide moiety, which may contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of phenylsulfanyl compounds have been studied for their effectiveness against various bacteria and fungi, suggesting that this compound may also possess such activities.

Inhibition of Tyrosinase Activity

A related compound, 4-(phenylsulfanyl)butan-2-one, has been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin synthesis. This inhibition can reduce pigmentation in skin cells and has potential applications in cosmetic formulations aimed at skin lightening . The mechanism involves competitive inhibition, where the compound competes with the substrate for the active site of the enzyme.

Table 1: Inhibitory Effect on Tyrosinase Activity

CompoundIC50 (µM)Kinetic Parameters
4-(Phenylsulfanyl)butan-2-one50Km=1.23×104K_m=1.23\times 10^{-4}, Vmax=7.22×102V_{max}=7.22\times 10^{-2}
Arbutin1000-
PTU (Positive Control)300-

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of related compounds. For example, studies on B16-F10 melanoma cells showed that certain concentrations of phenylsulfanyl derivatives did not significantly affect cell viability compared to control groups . This suggests potential therapeutic applications while minimizing cytotoxic effects.

Figure 1: Cell Viability Assay Results

Cell Viability Results

The proposed mechanism of action for compounds like this compound involves interaction with specific enzymes or receptors within biological pathways. The carbonyl group can participate in hydrogen bonding, enhancing binding affinity to target proteins. This interaction may modulate enzymatic activities or cellular signaling pathways, leading to observed biological effects.

Study on Melanin Suppression

In an in vivo study using zebrafish models, the administration of a phenylsulfanyl compound resulted in significant reductions in pigmentation levels. The study demonstrated that treatment with the compound inhibited melanosome maturation and melanin synthesis effectively .

Table 2: Zebrafish Pigmentation Levels

TreatmentPigmentation Level (%)Significance
Control100-
Compound (50 µM)70p < 0.01
Compound (100 µM)50p < 0.001

Properties

IUPAC Name

3-methyl-1-phenylsulfanylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-9(2)11(12)8-13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAUOCRPISRSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CSC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338805
Record name 3-Methyl-1-phenylsulfanyl-butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71221-49-3
Record name 3-Methyl-1-phenylsulfanyl-butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of thiophenol (4.44 mL; 43.4 mmol) in diethyl ether (29 mL) was added pyridine (17.2 mL; 0.21 mol), followed by the drop-wise addition of a solution of compound 563-B (7.18 g; 43.5 mmol) in diethyl ether (15 mL), at ambient temperature, and the reaction was stirred for 72 h. The reaction was diluted with EtOAc, washed with 2N HCl, H2O, brine, dried over Na2SO4, filtered and the solvent evaporated under reduced pressure. The crude residue was purified by flash column chromatography (SiO2) eluting with a heptane-EtOAc gradient to afford compound 563-C as an oil. 1H-NMR (CDCl3): δ 1.09-1.10 (d, 6H), 2.90-2.97 (m, 1H), 3.75 (s, 2H), 7.18-7.35 (m, 5H).
Quantity
4.44 mL
Type
reactant
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
7.18 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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